molecular formula C13H19ClN2O3S B2843808 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide CAS No. 923694-88-6

2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide

Cat. No.: B2843808
CAS No.: 923694-88-6
M. Wt: 318.82
InChI Key: ONRBIRIPRHONMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide (CAS 923694-88-6) is a high-purity chemical building block with a molecular formula of C13H19ClN2O3S and a molecular weight of 318.82 g/mol . This compound features a reactive chloroacetamide group linked to a diethylsulfamoyl benzyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for the design and synthesis of novel antimicrobial agents. Recent research has utilized analogous chloroacetamide-benzenesulfonamide compounds to create new thiopyrimidine-benzenesulfonamide hybrids that demonstrate promising broad-spectrum activity against resistant Gram-positive and Gram-negative bacterial strains, such as K. pneumoniae and P. aeruginosa . These derivatives have been shown to suppress microbial biofilm formation, a key factor in antibiotic resistance . The proposed mechanism of action for such hybrids includes the inhibition of essential bacterial enzymes like dihydropteroate synthase (DHPS) and key enzymes involved in bacterial cell wall (peptidoglycan) biosynthesis . Researchers can employ this compound to develop new pharmaceutical candidates aimed at overcoming multi-drug resistant infections. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[4-(diethylsulfamoyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-16(4-2)20(18,19)12-7-5-11(6-8-12)10-15-13(17)9-14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRBIRIPRHONMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(diethylsulfamoyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfamoyl Group Variations

2-Chloro-N-[4-(Dimethylsulfamoyl)phenyl]acetamide (CAS 23280-39-9)
  • Structure : Dimethylsulfamoyl replaces diethylsulfamoyl.
  • Molecular formula : C₁₁H₁₄ClN₂O₃S.
  • Key differences: Reduced steric bulk (methyl vs. Lower molecular weight (304.76 g/mol vs. 326.81 g/mol for the diethyl variant).
  • Applications : Similar use as a synthetic intermediate but with altered metabolic stability .
2-Chloro-N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}acetamide (CAS 104246-28-8)
  • Structure : Pyrimidin-2-ylsulfamoyl replaces diethylsulfamoyl.
  • Molecular formula : C₁₃H₁₂ClN₄O₃S.
  • Key differences :
    • Introduction of a pyrimidine ring enhances hydrogen-bonding capacity and aromatic stacking interactions.
    • Increased polarity due to the heterocyclic group.
  • Applications : Used in drug discovery for kinase or protease inhibitors due to its heterocyclic pharmacophore .

Phenyl Ring Modifications

2-Chloro-N-[[4-(Difluoromethoxy)phenyl]methyl]acetamide (CID 25323345)
  • Structure : Difluoromethoxy group replaces diethylsulfamoyl.
  • Molecular formula: C₁₀H₁₀ClF₂NO₂.
  • Key differences: Fluorine atoms increase electronegativity and metabolic stability.
  • Applications : Explored in agrochemicals for enhanced environmental persistence .
2-Chloro-N-[4-(Methylsulfonyl)phenyl]acetamide (CAS 1007036-41-0)
  • Structure : Methylsulfonyl replaces diethylsulfamoyl.
  • Molecular formula: C₉H₁₀ClNO₃S.
  • Key differences :
    • Sulfonyl group is strongly electron-withdrawing, altering reactivity in nucleophilic substitutions.
    • Lower molecular weight (247.70 g/mol) compared to the diethylsulfamoyl analog.
  • Applications : Intermediate in synthesizing anti-inflammatory or antiviral agents .

Complex Heterocyclic Derivatives

2-Chloro-N-{2-[(4-Chlorophenyl)sulfanyl]-5-(Diethylsulfamoyl)phenyl}acetamide (CAS 795287-66-0)
  • Structure : Additional sulfanyl and chlorophenyl groups.
  • Molecular formula : C₁₈H₂₀Cl₂N₂O₃S₂.
  • Key differences :
    • Increased molecular weight (447.40 g/mol) and lipophilicity.
    • Dual sulfamoyl and sulfanyl groups may enhance multitarget binding.
  • Applications : Investigated in dual-action agrochemicals or antiparasitic agents .
2-Chloro-N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]acetamide (CAS 540518-40-9)
  • Structure : 2-Oxopyrrolidinyl substituent on the phenyl ring.
  • Molecular formula : C₁₃H₁₅ClN₂O₂.
  • Moderate polarity (Topological Polar Surface Area = 58.8 Ų).
  • Applications : Candidate for neurological drug development .

Comparative Analysis Table

Compound (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Diethylsulfamoyl C₁₃H₁₈ClN₂O₃S 326.81 PARP-1 Inhibitors
CAS 23280-39-9 Dimethylsulfamoyl C₁₁H₁₄ClN₂O₃S 304.76 Synthetic Intermediates
CAS 104246-28-8 Pyrimidin-2-ylsulfamoyl C₁₃H₁₂ClN₄O₃S 340.78 Kinase Inhibitors
CID 25323345 Difluoromethoxy C₁₀H₁₀ClF₂NO₂ 265.65 Agrochemicals
CAS 795287-66-0 Sulfanyl + Diethylsulfamoyl C₁₈H₂₀Cl₂N₂O₃S₂ 447.40 Antiparasitic Agents
CAS 540518-40-9 2-Oxopyrrolidinyl C₁₃H₁₅ClN₂O₂ 274.73 Neurological Drugs

Key Findings

  • Diethyl vs. Dimethylsulfamoyl : The diethyl variant (target compound) offers a balance between lipophilicity and hydrogen bonding, making it suitable for medicinal chemistry. Dimethyl analogs may prioritize solubility .
  • Heterocyclic Modifications : Pyrimidinyl or isoxazolyl groups (e.g., CAS 104246-28-8) enhance target specificity in enzyme inhibitors .
  • Agrochemical Relevance : Chlorophenyl or difluoromethoxy derivatives (e.g., CID 25323345) are tailored for pesticidal activity via increased environmental stability .
  • Structural Complexity : Compounds like CAS 795287-66-0 demonstrate how multi-substituted designs enable multitarget applications .

Biological Activity

2-Chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide, identified by CAS Number 923694-88-6, is a compound with notable biological activity. Its structure includes a chloro group, a diethylsulfamoyl moiety, and a phenyl ring, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClN2O3S
  • Molecular Weight : 318.82 g/mol
  • Physical State : Solid
  • Solubility : Soluble in various organic solvents

The compound's structural features play a crucial role in its biological interactions and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacteria and fungi.
  • Anti-inflammatory Effects : The diethylsulfamoyl group is known for its anti-inflammatory activity, which could be leveraged in treating inflammatory diseases.
  • Enzyme Inhibition : Interaction studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.

1. Antimicrobial Studies

A study conducted by researchers explored the antimicrobial efficacy of various sulfamoyl derivatives, including this compound. The results showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest that the compound could be further investigated for potential use as an antimicrobial agent.

2. Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of sulfamoyl compounds, it was found that this compound significantly reduced pro-inflammatory cytokines in vitro. This effect was attributed to its ability to inhibit the NF-kB signaling pathway.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α250150
IL-6300180

These results indicate a promising avenue for the compound's application in treating chronic inflammatory conditions.

3. Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound revealed that it acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)
Acetylcholinesterase25

The inhibition of AChE suggests potential for cognitive enhancement or neuroprotective effects.

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide formation, nucleophilic substitution, and amide coupling. To optimize yield:

  • Use triethylamine as a base during the final acetamide coupling to neutralize HCl byproducts .
  • Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and minimize side reactions .
  • Purify the final product using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR identifies protons on the diethylsulfamoyl group (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and the chloroacetamide moiety (δ 4.1–4.3 ppm for CH₂Cl) .
  • ¹³C NMR resolves carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfur-linked carbons (δ 45–55 ppm) .
    • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of Cl⁻ or sulfamoyl groups) .

Q. How can initial biological screening be designed to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target Selection: Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, matrix metalloproteinases) .
  • Assay Design:
  • Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure inhibition kinetics .
  • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. What strategies address low aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
  • pH Adjustment: Solubilize the sulfamoyl group by preparing buffered solutions at pH 7.4–8.0 .

Q. How can structure-activity relationship (SAR) studies be conducted to improve its bioactivity?

Methodological Answer:

  • Substituent Variation:
  • Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .
  • Modify the diethylsulfamoyl moiety to cyclic sulfonamides (e.g., piperidine-sulfonamide) to improve target binding .
    • Biological Testing: Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and compare EC₅₀ values .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Methodological Answer:

  • Challenge: Low plasma concentrations due to rapid metabolism.
  • Resolution:
  • Use LC-MS/MS with deuterated internal standards (e.g., d₄-chloroacetamide) for sensitivity .
  • Optimize extraction protocols (solid-phase extraction with C18 cartridges) to recover >90% of the compound .

Q. How do crystallographic studies inform its interaction with biological targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with a target enzyme (e.g., carbonic anhydrase II) to resolve binding modes .
  • Key Observations:
  • The sulfamoyl group forms hydrogen bonds with catalytic zinc ions (distance: 2.1 Å) .
  • The chloroacetamide moiety occupies hydrophobic pockets via van der Waals interactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s anticancer efficacy?

Methodological Answer:

  • Variables to Assess:
  • Cell line heterogeneity (e.g., p53 status in HeLa vs. A549 cells) .
  • Assay conditions (e.g., serum-free vs. serum-containing media affecting uptake) .
    • Validation Steps:
  • Repeat experiments in triplicate using standardized protocols (e.g., CLIA-certified labs).
  • Cross-validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.